2-Phenoxyethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
2-Phenoxyethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a complex polycyclic framework with multiple substituents. Its structure includes:
- A 4-methoxyphenyl group at position 7, enhancing lipophilicity and influencing receptor interactions .
- A 2-phenoxyethyl ester at position 3, modulating solubility and bioavailability .
- A 2-methyl substituent and a 5-oxo group in the hexahydroquinoline core, common features in bioactive dihydropyridine analogs .
This compound belongs to a class of 1,4-dihydropyridine derivatives, which are pharmacologically significant for their calcium channel modulation, antimicrobial, and antioxidant activities . Its crystallographic characterization likely employs SHELX-based software (e.g., SHELXL, OLEX2), as seen in structurally related analogs .
Properties
IUPAC Name |
2-phenoxyethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO7/c1-20-30(33(36)39-15-14-38-25-6-4-3-5-7-25)31(22-10-13-28-29(18-22)41-19-40-28)32-26(34-20)16-23(17-27(32)35)21-8-11-24(37-2)12-9-21/h3-13,18,23,31,34H,14-17,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZQBRJZAKMTEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC5=C(C=C4)OCO5)C(=O)OCCOC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl group in the hexahydroquinoline core.
Substitution: Various substitution reactions can occur, especially at the phenoxyethyl and benzodioxolyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of hexahydroquinolines are often investigated for their potential therapeutic effects, including as antihypertensive or anti-inflammatory agents.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response.
Comparison with Similar Compounds
Key Observations:
Ester Group at Position 3: 2-Phenoxyethyl (target compound) vs.
Aromatic Substituents at Positions 4 and 7 :
- 1,3-Benzodioxol-5-yl (target compound) vs. 4-chlorophenyl (): The benzodioxole group offers metabolic resistance via electron-rich aromaticity, whereas chloro groups enhance electrophilic interactions .
- 4-Methoxyphenyl (target compound) vs. 5-bromo-2-hydroxyphenyl (): Methoxy groups improve solubility, while bromo/hydroxy substituents may enhance binding to halogen-bonding receptors .
Core Modifications: Hexahydroquinoline vs. Tetrahydroquinoline (): Saturation state affects conformational flexibility and bioactivity.
Crystallographic and Computational Insights
Crystallography:
Hydrogen Bonding Patterns:
- Analog methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... () exhibits N–H···O bonds between the quinoline NH and carbonyl oxygen, a feature likely conserved in the target compound .
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